molecular formula C12H13NO2 B8475611 5-(3-Methoxyphenyl)-3-oxo-pentanenitrile

5-(3-Methoxyphenyl)-3-oxo-pentanenitrile

Cat. No.: B8475611
M. Wt: 203.24 g/mol
InChI Key: FHTNPXAVWMVXNK-UHFFFAOYSA-N
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Description

Structure and Molecular Formula: 5-(3-Methoxyphenyl)-3-oxo-pentanenitrile is an organic compound with the molecular formula C₁₂H₁₃NO₂. Its structure comprises a pentanenitrile backbone (five-carbon chain terminating in a nitrile group) with a ketone group at position 3 and a 3-methoxyphenyl substituent at position 5 (Figure 1). The methoxy group (-OCH₃) on the phenyl ring enhances lipophilicity, while the nitrile (-CN) and ketone (-CO-) groups confer reactivity for nucleophilic additions and condensation reactions, respectively.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3-oxopentanenitrile

InChI

InChI=1S/C12H13NO2/c1-15-12-4-2-3-10(9-12)5-6-11(14)7-8-13/h2-4,9H,5-7H2,1H3

InChI Key

FHTNPXAVWMVXNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Functional Groups : Nitrile (terminal), ketone (position 3), and 3-methoxyphenyl (position 5).
  • Potential Applications: Likely serves as a synthetic intermediate in pharmaceuticals or organic chemistry due to its reactive sites .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(3-Methoxyphenyl)-3-oxo-pentanenitrile with analogous compounds from diverse sources:

Compound Name Molecular Formula Key Functional Groups Substituents/Modifications Structural Features Potential Applications References
This compound C₁₂H₁₃NO₂ Nitrile, ketone, methoxyphenyl 3-Methoxy group on phenyl; ketone at C3 Saturated pentanenitrile chain Organic synthesis intermediates
(3-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO Nitrile, methoxyphenyl, fluorine 3-Fluoro-5-methoxy substitution on phenyl Shorter chain (acetonitrile backbone) Agrochemicals, fluorinated APIs
Verapamil (Antiarrhythmic Agent) C₂₇H₃₈N₂O₄ Nitrile, dimethoxyphenyl, tertiary amine Dual 3,4-dimethoxyphenyl groups; amino side chain Extended pentanenitrile with pharmacophore motifs Class IV antiarrhythmic drug
4,5-Bis(4-methoxyphenyl)-5-oxo-3-pentenenitrile C₁₉H₁₈N₂O₃ Nitrile, ketone, bis-methoxyphenyl Two 4-methoxyphenyl groups; ketone at C5 Unsaturated (ene) backbone Polymer or dye synthesis
5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione C₉H₇N₃O₂S Oxadiazole-thione ring, methoxyphenyl Thione (-S) and oxadiazole ring Heterocyclic core with sulfur and nitrogen Antimicrobial or enzyme inhibitors

Key Differences and Implications

Chain Length and Saturation :

  • The target compound’s saturated pentanenitrile chain contrasts with the unsaturated backbone of 4,5-bis(4-methoxyphenyl)-5-oxo-3-pentenenitrile . Saturation reduces reactivity toward electrophilic additions but enhances stability.
  • Shorter chains (e.g., acetonitrile derivatives in ) limit steric hindrance, favoring applications in small-molecule drug design .

Substituent Effects: Fluorine in (3-Fluoro-5-methoxyphenyl)acetonitrile increases electronegativity and metabolic stability, making it valuable in fluorinated pharmaceuticals .

Pharmacological Relevance: Verapamil’s amino and dimethoxyphenyl groups enable calcium channel blocking, a feature absent in the target compound . This highlights how minor structural changes drastically alter bioactivity.

Heterocyclic vs. Aliphatic Systems :

  • The oxadiazole-thione derivative () exhibits heterocyclic rigidity , favoring binding to enzymatic pockets compared to the flexible aliphatic chain of the target compound .

Preparation Methods

Copper-Catalyzed TMSCN Addition

A prominent method involves the reaction of α-iodo-α-fluoroacetophenone derivatives with styrene analogs in the presence of trimethylsilyl cyanide (TMSCN) and copper catalysts. For 5-(3-Methoxyphenyl)-3-oxo-pentanenitrile, this approach utilizes:

  • Substrates : 3-methoxyacetophenone and iodomethane.

  • Catalyst : Cu(OAc)₂ (5 mol%) with ligand L1 (10 mol%).

  • Conditions : Dichloromethane, room temperature, 4 hours under nitrogen.

  • Workup : Column chromatography (petroleum ether/ethyl acetate = 50:1) yields the product as a light yellow oil (88% yield).

Key Data:

ParameterValue
Yield88%
Purity (NMR)>95% (¹H, ¹³C confirmed)
Reaction Time4 hours

This method is notable for its mild conditions and high regioselectivity, attributed to the stabilizing effect of the copper catalyst on the intermediate nitrile oxide.

Base-Mediated Condensation of Aromatic Acetic Acids

Sodium Hexamethyldisilazide (NaHMDS)-Driven Coupling

A two-step protocol involves:

  • Step 1 : Reaction of 3-methoxyphenylacetic acid with methyl 3-methoxybenzoate in DMF at -10°C using NaHMDS (4 eq.) to form a β-keto ester intermediate.

  • Step 2 : Cyanation via KCN in ethanol/water under reflux, followed by acid quenching (HCl) to yield the nitrile.

Key Data:

ParameterValue
Overall Yield75–80%
Intermediate PurificationSilica gel chromatography
Final Product Purity99% (HPLC)

This method’s scalability is limited by the cryogenic conditions required for NaHMDS activation, but it ensures minimal byproduct formation.

Oxidative Cyclization of 3-Cyanoketones

DMSO-Mediated Cyclization

3-(3-Methoxyphenyl)-3-cyanopropiophenone undergoes oxidative cyclization in dimethyl sulfoxide (DMSO) with potassium tert-butoxide (2 eq.) at 60°C. The mechanism proceeds via deprotonation, oxidation to an acrylonitrile intermediate, and 5-exo-trig cyclization (Scheme 1).

Reaction Scheme :

3-CyanoketoneDMSO, KOtBu60C5-Hydroxypyrrol-2-oneHClRe-protonationThis compound\text{3-Cyanoketone} \xrightarrow[\text{DMSO, KOtBu}]{60^\circ \text{C}} \text{5-Hydroxypyrrol-2-one} \xrightarrow[\text{HCl}]{\text{Re-protonation}} \text{this compound}

Key Data:

ParameterValue
Yield82%
Byproducts<5% (hydrolysis products)

This route is advantageous for its one-pot design but requires careful control of oxidation states.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic esters bearing methoxy groups are coupled with β-cyano ketone precursors using Pd(PPh₃)₄ (2 mol%) in toluene/water (3:1) at 80°C. For example:

  • Substrate : 3-Oxo-pentanenitrile-4-boronic ester.

  • Coupling Partner : 3-Methoxyphenylboronic acid.

  • Yield : 70–75% after recrystallization.

Key Data:

ParameterValue
Catalyst Loading2 mol% Pd
Reaction Time12 hours
ScalabilityDemonstrated at 100-g scale

This method is ideal for introducing diverse aryl groups but suffers from boronic acid availability constraints.

Silver-Catalyzed Nitrile Insertion

Ag₂CO₃-Mediated Coupling

A novel approach employs silver carbonate (Ag₂CO₃) to facilitate nitrile insertion into propargyl alcohols. For this compound:

  • Substrates : 1-Phenylprop-2-yn-1-ol and isoindoline-1,3-dione.

  • Conditions : Toluene, reflux (90°C), 12 hours.

  • Workup : Ethyl acetate extraction and silica gel chromatography.

Key Data:

ParameterValue
Yield65%
Byproducts<10% (dimerization products)

While lower-yielding, this method avoids toxic cyanide reagents, enhancing its safety profile.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost EfficiencyKey Advantage
Cu-Catalyzed TMSCN88HighModerateMild conditions, high selectivity
NaHMDS Condensation80ModerateLowMinimal byproducts
Oxidative Cyclization82LowHighOne-pot synthesis
Pd Cross-Coupling75HighLowModular aryl introduction
Ag-Mediated Insertion65ModerateModerateCyanide-free

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Methoxyphenyl)-3-oxo-pentanenitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of 3-oxo-propionitriles with aromatic aldehydes under basic conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) . Beta-keto esters, such as methyl 3-oxovalerate, are key intermediates in analogous nitrile syntheses, requiring careful control of electrophilic reagents (e.g., chloroacetyl chloride) and temperature to avoid side reactions .
  • Data Consideration : Yields are sensitive to steric hindrance from substituents on the phenyl ring. For example, electron-withdrawing groups (e.g., nitro) may reduce reactivity compared to methoxy groups .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm the nitrile group (C≡N stretch at ~2200–2250 cm1^{-1}) and ketone moiety (C=O stretch at ~1700 cm1^{-1}). HPLC-ESI-TOF/MS provides precise molecular weight validation .
  • Data Contradiction : Discrepancies in 1H^1H-NMR splitting patterns may arise from rotamers or impurities. Repeated purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and comparison with computed spectroscopic databases (e.g., NIST Chemistry WebBook) are advised .

Q. What safety protocols are essential for handling nitrile-containing compounds like this?

  • Methodology : Follow OSHA HazCom 2012 standards: use PPE (gloves, goggles), avoid skin/eye contact (S24/25), and work in a fume hood. Store at -20°C for long-term stability .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, ORTEP-III) resolve ambiguities in the compound’s crystal structure?

  • Methodology : SHELXL refines small-molecule structures using high-resolution X-ray data, optimizing parameters like anisotropic displacement and hydrogen bonding. For twinned crystals, SHELXD’s dual-space algorithm improves phase determination . ORTEP-III visualizes thermal ellipsoids to identify disorder or partial occupancy in the methoxyphenyl group .
  • Case Study : In analogous nitriles (e.g., 2-(3-nitrophenyl)-4-oxo-4-phenylbutanenitrile), SHELXL resolved positional disorder by applying restraints to the phenyl ring’s torsion angles .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition or cyclization reactions?

  • Methodology : The α,β-unsaturated ketone moiety enables Michael addition or cyclocondensation. Density Functional Theory (DFT) calculations predict regioselectivity: the nitrile group stabilizes intermediates via conjugation, favoring 5-membered ring formation over 6-membered .
  • Experimental Validation : React with hydrazine to form pyrazoline derivatives; monitor reaction progress via 1H^1H-NMR for disappearance of the ketone proton (δ ~2.5 ppm) .

Q. How do substituents on the phenyl ring affect the compound’s bioactivity in drug discovery contexts?

  • Methodology : Replace the 3-methoxyphenyl group with halogenated or heteroaromatic analogs (e.g., 3-fluoro, 3-chloro) and evaluate cytotoxicity via MTT assays. The methoxy group enhances membrane permeability but may reduce metabolic stability compared to electron-deficient substituents .

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